molecular formula C15H18INO4 B1454802 Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate CAS No. 951006-38-5

Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate

Cat. No.: B1454802
CAS No.: 951006-38-5
M. Wt: 403.21 g/mol
InChI Key: IHLDESZXQJQUAQ-UHFFFAOYSA-N
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Description

Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate (CAS: 951006-38-5) is a malonate-derived compound featuring a substituted phenylamino group at the methylene position. Its structure comprises a 4-iodo-2-methylphenyl substituent, which distinguishes it from related analogs.

Properties

IUPAC Name

diethyl 2-[(4-iodo-2-methylanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18INO4/c1-4-20-14(18)12(15(19)21-5-2)9-17-13-7-6-11(16)8-10(13)3/h6-9,17H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLDESZXQJQUAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)I)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Condensation Method

The primary and most documented method for preparing Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate involves a condensation reaction between 4-iodo-2-methylaniline and diethyl 2-(ethoxymethylene)malonate.

Reaction Conditions:

  • Reactants:

    • 4-iodo-2-methylaniline (5.35 g, 22.96 mmol)
    • Diethyl 2-(ethoxymethylene)malonate (5.10 mL, 25.3 mmol)
  • Procedure:
    The amine is added to the diethyl 2-(ethoxymethylene)malonate and the mixture is heated at 100 °C for 1 hour.

  • Post-Reaction Processing:
    After heating, the reaction mixture is cooled, and the resulting white solid is collected by filtration. It is washed with cyclohexane (70 mL) and ethanol (30 mL twice), then dried under vacuum at 40 °C overnight.

  • Yield:
    The yield of the product is very high, reported at 98%.

  • Characterization:

    • ^1H NMR (500 MHz, DMSO-d6) shows characteristic peaks confirming the structure.
    • LCMS confirms molecular weight with [M+H]^+ at 404.16.

This method is straightforward, efficient, and reproducible, making it suitable for laboratory-scale synthesis.

Thermal Treatment for Further Transformation

Following the initial synthesis, the compound can undergo thermal treatment to achieve further transformations or purification.

  • Procedure:
    The synthesized this compound (9.0 g, 22.3 mmol) is added to diphenyl ether (35.5 mL, 223 mmol) and heated at 250 °C for 45 minutes.

  • Post-Reaction Processing:
    After cooling, isohexane (30 mL) is added to precipitate the product. The solid is filtered and washed with isohexane, then dried under high vacuum.

  • Yield:
    Quantitative yield (100%) of a light yellow solid is obtained.

  • Characterization:
    ^1H NMR (400 MHz, DMSO-d6) confirms the expected product structure.

This step is typically used to induce cyclization or further chemical modification relevant in quinoline synthesis pathways.

Mechanistic Insights and Reaction Type

  • The reaction proceeds via nucleophilic addition of the aniline nitrogen to the polarized double bond of diethyl 2-(ethoxymethylene)malonate.
  • This forms a transient carbanion intermediate, which eliminates the ethoxy group (a leaving group) to yield the final aminomethylene malonate derivative.
  • The reaction is a nucleophilic vinyl substitution (S_NV) type, favored by heating to accelerate the elimination step.

Comparative Analysis with Similar Compounds

  • Similar compounds such as diethyl 2-((4-nitroanilino)methylene)malonate have been synthesized using nucleophilic addition under milder conditions, sometimes at room temperature with catalysts or basic media (e.g., alcohol-KOH mixtures). However, the presence of electron-withdrawing groups like nitro substituents affects nucleophilicity and reaction rate, requiring longer times or heating.
  • The 4-iodo-2-methylphenyl substituent is less electron-withdrawing than nitro groups, allowing the reaction to proceed efficiently at 100 °C within 1 hour without additional catalysts.

Data Summary Table

Step Conditions Reagents & Amounts Yield (%) Product Description Key Characterization Data
Condensation Reaction 100 °C, 1 hour 4-iodo-2-methylaniline (5.35 g, 22.96 mmol), Diethyl 2-(ethoxymethylene)malonate (5.10 mL, 25.3 mmol) 98 White solid ^1H NMR, LCMS [M+H]^+ = 404.16
Thermal Treatment 250 °C, 45 minutes This compound (9.0 g, 22.3 mmol), Diphenyl ether (35.5 mL) 100 Light yellow solid ^1H NMR confirms structure

Additional Notes on Purification and Characterization

  • Washing with cyclohexane and ethanol effectively removes impurities and unreacted starting materials.
  • Vacuum drying at moderate temperatures (40 °C) prevents decomposition of the product.
  • ^1H NMR spectra provide detailed proton environment information, confirming substitution patterns and the presence of ethyl ester groups.
  • LCMS data confirms molecular weight, ensuring the correct molecular formula.

Chemical Reactions Analysis

Thermal Cyclization to Quinoline Derivatives

The malonate undergoes Gould-Jacobs cyclization to form 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid:

  • Conditions : Diphenyl ether at 250°C for 45 minutes .

  • Yield : 100% (light yellow solid) .

  • Post-Cyclization Reactions :

    • Hydrolysis : Treated with concentrated HCl to yield the carboxylic acid derivative (LCMS m/z = 329.89 [M+H]+) .

    • Chlorination : Reacted with thionyl chloride to form 4-chloro-6-iodo-8-methylquinoline-3-carbonyl chloride .

Acid Hydrolysis and Functionalization

The ester groups are hydrolyzed under acidic conditions:

  • Conditions : 6M HCl, reflux for 2 hours .

  • Product : 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

  • Further Derivatization :

    • Amide Formation : Reacted with ammonium hydroxide to yield 4-chloro-6-iodo-8-methylquinoline-3-carboxamide .

Comparative Reactivity with Analogues

Substituent Reaction Type Conditions Yield Reference
4-Iodo-2-methylGould-Jacobs cyclization250°C, diphenyl ether100%
4-NitroRoom-temperature synthesisKOH/alcohol, 25°C85%
2-FluoroNucleophilic substitutionMethanol-KOH, reflux70%

Mechanistic Insights

  • Cyclization : The reaction proceeds via a 6-endo-dig pathway, forming the quinoline core through intramolecular attack of the aniline nitrogen on the ethoxymethylene carbon 3.

  • Ester Hydrolysis : Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water .

Stability and Functional Group Compatibility

  • Thermal Stability : Stable at ≤200°C but decomposes above 250°C during cyclization .

  • Sensitivity : Susceptible to hydrolysis under prolonged acidic or basic conditions .

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of diethyl 2-((aryl(alkyl)amino)methylene)malonates, including derivatives like diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate. These compounds have shown significant activity against Fusarium oxysporum, a notorious plant pathogen. The antifungal efficacy was measured through IC50 values, with some derivatives exhibiting potent fungicidal effects at nanomolar concentrations. For instance, compounds with ortho-nitro substitutions demonstrated IC50 values as low as 13 nM, indicating their potential as effective fungicides in agricultural practices .

Synthesis of Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in further reactions that yield biologically active molecules. The synthesis process often involves the use of ionic catalysts to enhance reaction yields and reduce energy consumption during production .

Traditional Synthetic Routes

The initial synthesis typically involves a condensation reaction between diethyl malonate and 4-iodo-2-methylphenylamine under controlled conditions. This reaction is often facilitated by heating and the presence of solvents such as ethanol or DMSO to promote the formation of the desired product .

Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted methods for synthesizing diethyl derivatives, which significantly reduce reaction times and improve yields compared to traditional heating methods. This approach has been shown to produce high-purity compounds efficiently, making it a preferred method in contemporary organic synthesis .

Case Study: Antifungal Efficacy

A study conducted on various diethyl malonate derivatives demonstrated their ability to inhibit the growth of Fusarium oxysporum. The research involved applying these compounds on agar plates inoculated with the pathogen and measuring mycelial growth over time. Results indicated that certain derivatives not only inhibited growth but also killed fungal cells at lower concentrations, showcasing their potential utility in crop protection strategies .

Case Study: Pharmaceutical Development

In a pharmaceutical context, this compound has been explored for its role in synthesizing new drug candidates targeting specific diseases. The compound's structure allows for modifications that can enhance bioactivity and selectivity towards biological targets, making it a valuable scaffold for drug development .

Mechanism of Action

The mechanism of action of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate involves its interaction with specific molecular targets. The iodine atom and the amino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Table 1: Comparative Properties of Diethyl 2-((Aryl/alkylamino)methylene)malonates

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Applications/Notes
Target Compound (951006-38-5) 4-Iodo-2-methylphenyl C₁₅H₁₈INO₄* ~409.22† N/A N/A Intermediate for heterocycles; 8 suppliers
Diethyl 2-((2,4-difluorophenylamino)methylene)malonate (52) 2,4-Difluorophenyl C₁₄H₁₅F₂NO₄ 299.28 99 N/A Precursor to anti-inflammatory quinolines
Diethyl 2-[(3-bromophenyl)amino]methylene]malonate (2b) 3-Bromophenyl C₁₄H₁₆BrNO₄ 342.19 90 71–73 Ligand synthesis for α/β-interface targeting
Diethyl 2-[(4-chlorophenylamino)methylene]malonate (2c) 4-Chlorophenyl C₁₄H₁₆ClNO₄ 297.74 Quant. 79–81 High-yield intermediate
Diethyl 2-[(4-fluoroanilino)methylidene]malonate 4-Fluorophenyl C₁₄H₁₆FNO₄ 281.28 N/A N/A Structural studies
Diethyl 2-[(4-methylphenyl)methylene]malonate (14111-33-2) 4-Methylphenyl C₁₅H₁₈O₄ 262.30 N/A N/A Material science applications
Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate 1,2,4-Triazol-4-yl C₁₀H₁₄N₄O₄ 254.24 N/A N/A Heterocyclic building block

*Calculated based on iodine’s atomic mass (126.90 g/mol).
†Estimated using similar analogs as reference.

Structural and Electronic Effects

  • This may influence cyclization kinetics in quinoline synthesis . Fluoro and chloro analogs exhibit higher electronegativity, which could stabilize intermediates via resonance but reduce steric hindrance .
  • Methyl Group (2-position) :

    • The 2-methyl group in the target compound creates steric hindrance, possibly affecting regioselectivity in subsequent reactions. This contrasts with unsubstituted or para-substituted analogs (e.g., 4-methylphenyl in ), where steric effects are minimized.

Biological Activity

Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacological applications. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

This compound can be synthesized through a multi-step process involving the reaction of diethyl malonate with 4-iodo-2-methylphenylamine under specific conditions. The general reaction scheme is as follows:

  • Starting Materials : Diethyl malonate and 4-iodo-2-methylphenylamine.
  • Reaction Conditions : Heating at elevated temperatures in an appropriate solvent.
  • Yield : The synthesis typically results in high yields, often exceeding 90% purity as confirmed by NMR and LCMS analyses.

The molecular formula for this compound is C13H14INO4C_{13}H_{14}INO_4, with a molecular weight of approximately 404.16 g/mol .

Antiparasitic Activity

Research has indicated that derivatives of diethyl malonate exhibit significant activity against various parasitic infections, particularly those caused by Trypanosoma species, which are responsible for diseases such as African sleeping sickness. The structure-activity relationship studies suggest that modifications to the phenyl ring significantly influence the potency against these parasites.

  • Mechanism of Action : The compound may act by inhibiting key enzymes involved in nucleotide metabolism within the parasite, leading to impaired growth and survival .
  • In Vitro Studies : In laboratory settings, analogs of diethyl malonate have shown micromolar inhibition against Trypanosoma brucei phosphodiesterases, indicating potential as a therapeutic agent .

Anticancer Activity

There is emerging evidence supporting the anticancer properties of diethyl malonate derivatives. Specific studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including:

  • Cell Cycle Arrest : Compounds have been observed to cause G1 phase arrest in certain cancer cells.
  • Inhibition of Proliferation : In vitro assays indicate a reduction in cell viability in response to treatment with diethyl malonate derivatives .

Case Study 1: Antitrypanosomal Activity

A study conducted on a series of diethyl malonate derivatives revealed that compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced potency against Trypanosoma brucei. The most potent compound demonstrated an IC50 value in the low micromolar range, suggesting strong potential for further development as an antitrypanosomal agent .

Case Study 2: Anticancer Properties

In another investigation focusing on cancer cell lines, diethyl malonate derivatives were tested for their ability to inhibit proliferation. Results showed that certain modifications led to increased cytotoxicity against breast cancer cells, with mechanisms involving oxidative stress and mitochondrial dysfunction being implicated .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

Modification TypeEffect on Activity
Electron-withdrawing groupsIncreased potency against parasites
Alkyl chain lengthAffects solubility and bioavailability
Aromatic substitutionsAlters receptor binding affinity

These findings underscore the importance of SAR studies in optimizing the efficacy and selectivity of diethyl malonate derivatives for therapeutic applications.

Q & A

Basic: What are the standard synthetic routes for preparing Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate?

Methodological Answer:
The compound is typically synthesized via a condensation reaction between a substituted aniline (e.g., 4-iodo-2-methylaniline) and diethyl ethoxymethylenemalonate (EMME). General steps include:

Heating : Reactants are heated at 120–140°C for 2–3 hours to promote imine formation.

Purification : The crude product is washed with non-polar solvents (e.g., n-hexane) and recrystallized from methanol or diethyl ether .

Yield Optimization : Adjusting stoichiometry (1:1 molar ratio of aniline to EMME) and reaction time minimizes side products like unreacted intermediates .

Advanced: How do substituents on the aniline ring influence reaction efficiency and product stability?

Methodological Answer:
Electron-withdrawing groups (e.g., -I, -Br) on the aniline enhance electrophilicity, accelerating condensation with EMME. For example:

  • 4-Iodo substitution : Increases steric hindrance, potentially reducing yield compared to smaller halogens (e.g., -Cl) but improves crystallinity for X-ray analysis .
  • 2-Methyl group : Stabilizes the imine intermediate via intramolecular hydrogen bonding (N-H⋯O), as observed in crystal structures .
    Data Contradiction Note : While bromo-substituted analogs achieve ~73% yield , iodo derivatives may require extended heating (≥3 hours) due to slower kinetics .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR confirms imine proton resonance at δ 8.1–8.3 ppm (d, J=13.213.5J = 13.2–13.5 Hz) and ester groups at δ 4.2–4.3 ppm .
  • X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., N-H⋯O) and crystal packing, critical for understanding stability .
  • HPLC : Reverse-phase methods with acetonitrile/water gradients (e.g., 60:40 v/v) separate byproducts, validated via mass spectrometry .

Advanced: How can conflicting data on reaction yields be resolved?

Methodological Answer:
Contradictory yields (e.g., 73% vs. 50% in similar conditions) arise from:

Purification Methods : Recrystallization from diethyl ether (73% yield ) vs. column chromatography (50% ).

Side Reactions : Residual ethanol from EMME decomposition may esterify intermediates, reducing purity. Azeotropic distillation with toluene minimizes this .

Catalytic Additives : p-Toluenesulfonic acid (pTSA) improves cyclization efficiency in related malonate derivatives .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile solvents (e.g., dichloroethane) .
  • PPE : Wear heat-resistant gloves (for 120–140°C reactions) and eye protection .
  • Waste Disposal : Neutralize acidic byproducts (e.g., H3_3PO4_4) before disposal .

Advanced: How does intramolecular hydrogen bonding affect the compound’s reactivity?

Methodological Answer:
The six-membered ring formed via N-H⋯O hydrogen bonding (Fig. 1 in ) stabilizes the enol tautomer, influencing:

  • Cyclization : Favors Gould-Jacobs reactions to form quinolone derivatives at 100–135°C .
  • Solubility : Reduced polarity increases solubility in dipolar aprotic solvents (e.g., DMF), critical for Suzuki coupling .

Basic: What are key applications in medicinal chemistry?

Methodological Answer:
The compound serves as an intermediate for:

  • Antimicrobial Agents : Cyclization yields quinolone scaffolds with activity against S. aureus (MIC = 2–4 µg/mL) .
  • Kinase Inhibitors : Substituent tuning (e.g., 4-iodo for halogen bonding) enhances selectivity for EGFR inhibition .

Advanced: How can regioselectivity challenges in alkylation be addressed?

Methodological Answer:

  • Base Selection : DIPEA minimizes over-alkylation by stabilizing the enolate without promoting dimerization .
  • Electrophile Design : Bulky alkyl halides (e.g., benzyl bromide) favor α- over γ-alkylation due to steric effects .
  • Solvent Effects : Low-polarity solvents (e.g., toluene) improve selectivity by reducing enolate mobility .

Basic: What computational methods predict substituent effects on bioactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to model electronic effects of substituents (e.g., -I vs. -CH3_3) .
  • Molecular Docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina to prioritize synthetic targets .

Advanced: How can crystallization conditions be optimized for X-ray analysis?

Methodological Answer:

  • Solvent Screening : Slow evaporation from methanol/ether (1:3 v/v) yields diffraction-quality crystals .
  • Temperature Gradients : Cooling from 60°C to 4°C at 5°C/hour minimizes lattice defects .
  • Additives : Trace acetic acid (0.1% v/v) enhances crystal growth by protonating malonate esters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate
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Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate

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